An In-depth Technical Guide to the Physicochemical Properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
An In-depth Technical Guide to the Physicochemical Properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-
This guide provides a comprehensive technical overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a compilation of key data but also insights into the experimental methodologies and the scientific rationale behind them.
Introduction: The Significance of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged scaffold in drug discovery, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The physicochemical characteristics of these molecules, such as solubility, acidity, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for optimizing lead compounds and developing effective therapeutic agents.[1] 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a derivative that incorporates electron-withdrawing groups, which are expected to significantly influence its chemical behavior and biological interactions.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical properties.
Caption: Chemical Structure of 2(3h)-Benzoxazolone, 5-chloro-6-nitro-
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-6-nitro-3H-1,3-benzoxazol-2-one | [5] |
| CAS Number | 27087-06-5 | [5][6] |
| Molecular Formula | C₇H₃ClN₂O₄ | [5] |
| Molecular Weight | 214.56 g/mol | [5] |
| Canonical SMILES | C1=C(C2=C(C=C1[O-])NC(=O)O2)Cl | |
| InChI Key | UXRRICZTIWOWDF-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of computed values and experimental data for closely related analogs.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | Not Experimentally Determined (Est. >192 °C) | N/A | [7] |
| Boiling Point | Not Determined | N/A | |
| Water Solubility | Predicted to be low | N/A | [7] |
| LogP (Octanol/Water) | 1.6 | Computed (XLogP3) | [5] |
| pKa | Not Experimentally Determined (Est. < 8.92) | N/A | [7] |
| Topological Polar Surface Area | 84.2 Ų | Computed | [5] |
Expert Insights:
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Melting Point: The melting point of the parent compound, 5-chloro-2(3H)-benzoxazolone, is reported as 191-191.5 °C.[7] The addition of a nitro group, a strong electron-withdrawing and polar functional group, is expected to increase intermolecular forces, likely resulting in a higher melting point for 5-chloro-6-nitro-2(3H)-benzoxazolone.
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Solubility: The "insoluble" classification of 5-chloro-2(3H)-benzoxazolone in water suggests that the 6-nitro derivative will also exhibit poor aqueous solubility.[7] Solubility in organic solvents such as DMSO, DMF, and acetone is expected to be higher.
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LogP: The computed LogP value of 1.6 indicates a moderate level of lipophilicity. This is a crucial parameter for cell membrane permeability and interaction with biological targets.
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pKa: The pKa of 5-chloro-2(3H)-benzoxazolone is 8.92.[7] The strong electron-withdrawing nature of the nitro group at the 6-position will increase the acidity of the N-H proton, thus lowering the pKa of 5-chloro-6-nitro-2(3H)-benzoxazolone. The pKa values for a series of benzoxazolinone derivatives have been determined to be in the range of 7.15 to 9.01.[8]
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following are detailed, field-proven methodologies for the experimental determination of key physicochemical properties of novel benzoxazolone derivatives.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.
Protocol:
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Calibrate the DSC instrument using high-purity indium and zinc standards.
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Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact.
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Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.
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The melting point is determined as the onset temperature of the melting endotherm.
Determination of pKa by UV-Vis Spectrophotometry
Rationale: This method is well-suited for compounds with a chromophore close to the ionization center, as the UV-Vis spectrum will change with pH. It is a reliable and widely used technique for pKa determination of benzoxazolone derivatives.[8][9]
Caption: A plausible synthetic pathway for 2(3h)-Benzoxazolone, 5-chloro-6-nitro-.
The presence of both a chloro and a nitro group on the benzoxazolone scaffold suggests potential for a range of biological activities. The benzoxazole ring system is a key feature in many marketed drugs. [10]Given the known antibacterial and antifungal properties of related compounds, 2(3H)-Benzoxazolone, 5-chloro-6-nitro- is a promising candidate for further investigation in these therapeutic areas. [2][4]The electron-withdrawing nature of the substituents may also modulate its activity towards other biological targets, making it a valuable subject for screening in various disease models.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 2(3H)-Benzoxazolone, 5-chloro-6-nitro-. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be inferred from closely related analogs and established structure-property relationships. The provided experimental protocols offer a solid foundation for researchers to determine these key parameters with high fidelity. The versatile benzoxazolone scaffold continues to be a fertile ground for drug discovery, and a thorough characterization of the physicochemical properties of its derivatives is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.
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